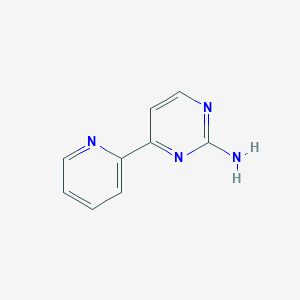

4-(Pyridin-2-yl)pyrimidin-2-amine

Descripción general

Descripción

4-(Pyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine ringsIt is known for its role in the development of drugs with antimicrobial, antiviral, antitumor, and antifibrotic properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-2-yl)pyrimidin-2-amine typically involves the construction of the pyrimidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For example, the reaction can be carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

4-(Pyridin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines .

Aplicaciones Científicas De Investigación

Cancer Therapy

4-(Pyridin-2-yl)pyrimidin-2-amine derivatives have emerged as promising inhibitors of cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation and are often overexpressed in various cancers, making them attractive targets for therapeutic intervention.

Case Studies

A notable study highlighted the efficacy of a series of this compound derivatives against different cancer types. The compounds demonstrated significant inhibitory activity against CDK4/6, leading to reduced proliferation rates in breast cancer and leukemia cell lines .

| Cancer Type | Inhibitory Activity | Reference |

|---|---|---|

| Breast Cancer | High | |

| Acute Myeloid Leukemia | Moderate | |

| Colorectal Cancer | Significant |

Enzyme Inhibition

Beyond cancer therapy, this compound has been studied for its inhibitory effects on various enzymes, including kinases involved in other diseases.

Types of Enzymes Targeted

These compounds have shown activity against:

- Bcr-Abl kinase

- Glycogen synthase kinase 3 (GSK3)

- Rho-associated protein kinase

The ability to inhibit these enzymes suggests potential applications in treating conditions such as chronic myeloid leukemia and other proliferative disorders .

Research Findings

Research indicated that modifications to the pyrimidine structure could enhance selectivity and potency against specific kinases. For instance, a study utilized molecular docking simulations to optimize lead compounds for better binding affinities to target enzymes .

Synthesis and Development

The synthesis of this compound derivatives has been facilitated through various chemical methods, including Buchwald-Hartwig amination. This approach allows for the introduction of diverse substituents that can enhance biological activity .

Synthesis Overview

The general synthesis pathway involves:

- Starting with pyrimidine derivatives.

- Employing palladium-catalyzed reactions to introduce pyridine groups.

- Isolating the final product through purification techniques.

Yield Data

Yield percentages for synthesized compounds typically range from 27% to 82%, depending on the specific reaction conditions and substituents used .

Mecanismo De Acción

The mechanism of action of 4-(Pyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of serine/threonine protein kinase PLK4, which plays a crucial role in centriole duplication and genome integrity. By inhibiting PLK4, this compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(Pyridin-3-yl)pyrimidin-2-amine

- 4-(Pyridin-4-yl)pyrimidin-2-amine

- 4-(Pyridin-2-yl)-6-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-2-amine

Uniqueness

4-(Pyridin-2-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Compared to its analogs, it exhibits higher potency and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development .

Actividad Biológica

4-(Pyridin-2-yl)pyrimidin-2-amine is a compound of significant interest in medicinal chemistry, particularly for its biological activity against various kinases involved in cell proliferation and cancer progression. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring attached to a pyrimidine core, which is known for its diverse biological activities. The compound's formula is CHN, and it has been studied for its potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle.

Research indicates that this compound effectively binds to various kinase enzymes, particularly CDK2, CDK4, and CDK6. These kinases play pivotal roles in cell cycle regulation and are often overexpressed in cancers. The binding affinity and inhibition potency of this compound can be analyzed using molecular docking studies and molecular dynamics simulations.

Binding Affinity Studies

A study utilizing molecular docking techniques revealed that this compound exhibits strong binding interactions with the active sites of CDK enzymes. This binding is hypothesized to prevent substrate phosphorylation, thereby inhibiting cell proliferation. The following table summarizes the binding affinities observed in various studies:

Antiproliferative Activity

The antiproliferative effects of this compound have been evaluated against various cancer cell lines. Notably, studies have demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MDA-MB-231), lung cancer (A549), and cervical cancer (HeLa) cell lines.

IC50 Values

The half-maximal inhibitory concentration (IC50) values for this compound are as follows:

These values indicate potent antiproliferative activity, suggesting that the compound could serve as a lead candidate for further development in cancer therapeutics.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in preclinical models:

- Inhibition of Tumor Growth : In a xenograft model of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups, demonstrating its potential as an effective anticancer agent.

- Mechanistic Studies : Further investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways, thereby promoting programmed cell death.

- Synergistic Effects : Combination therapy studies indicated that when used alongside other chemotherapeutic agents, this compound enhances overall efficacy and reduces resistance mechanisms commonly observed in cancer therapies.

Propiedades

IUPAC Name |

4-pyridin-2-ylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-6H,(H2,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHXVSZXHWDQESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377514 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66521-65-1 | |

| Record name | 4-(pyridin-2-yl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural significance of 4-(pyridin-2-yl)pyrimidin-2-amine and how does it contribute to its potential as a drug template?

A1: this compound is characterized by a planar structure with a pyridine ring and a pyrimidine ring linked together. [] This arrangement, along with the presence of an amino group, allows for diverse interactions with biological targets. X-ray diffraction studies have revealed the formation of Nsp2-H...N hydrogen bonds between molecules, leading to a dimeric structure in the solid state. [] This ability to form hydrogen bonds is crucial for interacting with specific amino acid residues within the active sites of enzymes, making it a promising template for drug design.

Q2: How does this compound interact with potential targets at the molecular level, particularly in the context of chronic myeloid leukemia (CML)?

A2: Molecular docking studies, using the kinase enzyme (PDB ID 2hyy) as a target relevant to CML, show that this compound exhibits an energy affinity of ΔG = -10.3 kcal/mol. [, ] While this binding affinity is slightly lower than the control molecule Imatinib (ΔG = -12.8 kcal/mol), the compound demonstrates key interactions. Notably, the amino group of the pyrimidine moiety anchors to Asp427 and His407 residues through hydrogen bonding. [] These residues are crucial for kinase activity, suggesting a potential mechanism for inhibiting this enzyme, which plays a significant role in CML.

Q3: What spectroscopic data supports the structural characterization of this compound?

A3: The compound has been characterized using FT-IR and UV-Vis spectroscopy. [] FT-IR analysis, supported by computational studies, confirmed the presence of Nsp2-H...N hydrogen bonds in the solid state. This is evident from the shift of N-H stretching vibration peaks to lower wavenumbers compared to the gas phase. [] UV-Vis spectroscopic analysis indicates a donor-acceptor system within the molecule, where the amino group acts as an electron donor and the pyridine and pyrimidine rings serve as electron acceptors. []

Q4: How does the electrostatic potential of this compound relate to its potential for drug design?

A4: Quantitative electrostatic potential analysis, conducted using the Multiwfn program, highlights regions of positive and negative electrostatic potential within the molecule. [, ] The most positive region (34.8 kcal/mol) is found near the N-H group, while the most negative regions (-35.4 and -34.0 kcal/mol) are located near the nitro group of the derivative N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine. [] Understanding these electrostatic potential distributions can guide the design of derivatives with enhanced binding affinity and specificity towards target proteins, further solidifying its potential as a lead compound in drug discovery.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.